molecular formula C16H20O4 B1252099 2,4-Di-O-methylolivetonide

2,4-Di-O-methylolivetonide

Cat. No.: B1252099
M. Wt: 276.33 g/mol
InChI Key: NKYAIPHVDQBFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No information about this compound is present in the provided evidence. The name suggests it may be a methylated derivative of a natural or synthetic olivetonide scaffold, but its structure, synthesis, or applications cannot be confirmed without additional data.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

6,8-dimethoxy-3-pentylisochromen-1-one

InChI

InChI=1S/C16H20O4/c1-4-5-6-7-12-8-11-9-13(18-2)10-14(19-3)15(11)16(17)20-12/h8-10H,4-7H2,1-3H3

InChI Key

NKYAIPHVDQBFLF-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC

Canonical SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from unrelated compounds in the evidence highlight general analytical challenges:

a. Methotrexate Derivatives ()

  • Methotrexate dimethylamide and methotrexate-related compound I exhibit chromatographic retention time differences (e.g., relative retention time of 1.51 for methotrexate dimethylamide) .
  • Analytical separation of structurally similar derivatives (e.g., dimethylamide vs. methoxy-oxopentanoic acid variants) requires stringent chromatographic conditions due to overlapping peaks .

b. Cyclopentanone Intermediate ()

  • A cyclopentanone derivative, 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, is synthesized via ester hydrolysis and alkylation. Its industrial relevance lies in fungicide production, but its synthetic pathway is unrelated to methylolivetonide chemistry .

Data Gaps and Limitations

  • No Pharmacological or Physicochemical Data: Stability, solubility, or bioactivity comparisons are absent.
  • Methodology Mismatch : emphasizes HPLC-based impurity profiling, while focuses on synthetic optimization—neither addresses methylolivetonide derivatives.

Recommendations for Future Research

To address the query effectively, consult:

  • Patent Databases : For synthetic routes to methylolivetonide derivatives.
  • Natural Product Repositories : If "olivetonide" is derived from olive-related metabolites (e.g., oleuropein derivatives).
  • Chromatographic Studies : To resolve methylated analogs, as seen in methotrexate impurity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Di-O-methylolivetonide
Reactant of Route 2
Reactant of Route 2
2,4-Di-O-methylolivetonide

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